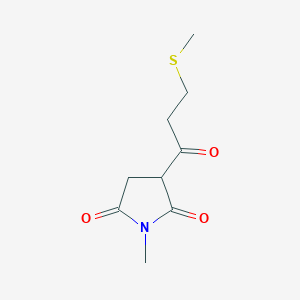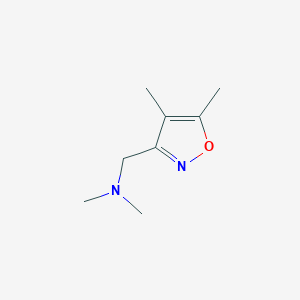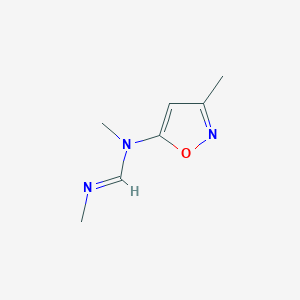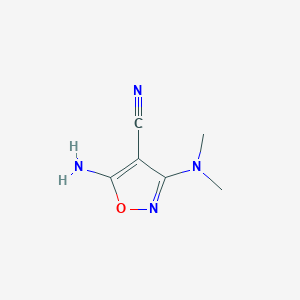
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile typically involves the reaction of malononitrile with hydroxylamine hydrochloride and various aryl or heteroaryl aldehydes. This multicomponent reaction is carried out in the presence of a catalytic amount of potassium carbonate in glycerol as a deep eutectic solvent . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Amino derivatives where the nitrile group is reduced to an amine.
Substitution: Various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, isoxazole derivatives have been shown to inhibit enzymes like heat shock protein 90 (Hsp90) and phospholipase A2 (PLA2), which are involved in cancer and inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of a nitrile group.
5-Amino-3,4-dimethyl-isoxazole: This compound has two methyl groups on the isoxazole ring.
Uniqueness
5-Amino-3-(dimethylamino)isoxazole-4-carbonitrile is unique due to the presence of both an amino group and a dimethylamino group on the isoxazole ring, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C6H8N4O |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-amino-3-(dimethylamino)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C6H8N4O/c1-10(2)6-4(3-7)5(8)11-9-6/h8H2,1-2H3 |
InChI Key |
HQEHHNWXGGCIPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NOC(=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





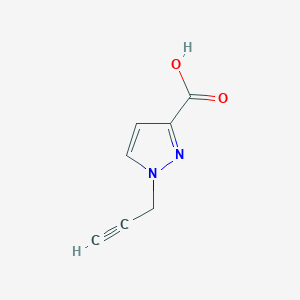



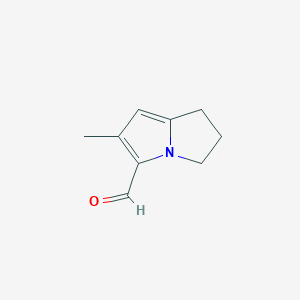

![4-(Chloromethyl)-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B12874686.png)

